2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide
CAS No.:
Cat. No.: VC17414239
Molecular Formula: C14H17F3N2O2
Molecular Weight: 302.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17F3N2O2 |
|---|---|
| Molecular Weight | 302.29 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[(2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C14H17F3N2O2/c1-21-11-7-3-2-5-9(11)12-10(6-4-8-18-12)19-13(20)14(15,16)17/h2-3,5,7,10,12,18H,4,6,8H2,1H3,(H,19,20)/t10-,12-/m0/s1 |
| Standard InChI Key | KCJIGUZEHFEEOP-JQWIXIFHSA-N |
| Isomeric SMILES | COC1=CC=CC=C1[C@H]2[C@H](CCCN2)NC(=O)C(F)(F)F |
| Canonical SMILES | COC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The compound belongs to the piperidine derivative family, featuring a six-membered nitrogen-containing ring substituted at the 2-position with a 2-methoxyphenyl group and at the 3-position with a trifluoroacetamide functional group. The molecular formula is C₁₄H₁₇F₃N₂O₂, with a molecular weight of 302.29 g/mol . The (2S,3S) stereochemistry at the piperidine ring critically influences its three-dimensional conformation and interaction with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,2,2-trifluoro-N-[(2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide | |
| Canonical SMILES | COC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F | |
| Isomeric SMILES | COC1=CC=CC=C1[C@H]2C@HNC(=O)C(F)(F)F | |
| InChIKey | KCJIGUZEHFEEOP-JQWIXIFHSA-N |
The stereochemical specificity is evident in its isomeric SMILES notation, where the [@H] descriptors denote the (2S,3S) configuration . This contrasts with the (2R,3R) enantiomer (PubChem CID 124300012), which exhibits distinct physicochemical and potential pharmacological profiles .
Synthesis and Stereoselective Preparation
Synthetic Pathways
The synthesis of 2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide typically involves multi-step sequences emphasizing stereocontrol. A plausible route includes:
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Piperidine Ring Formation: Cyclization of appropriate precursors to establish the (2S,3S) configuration.
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Introduction of the 2-Methoxyphenyl Group: Friedel-Crafts alkylation or transition metal-catalyzed coupling .
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Trifluoroacetamide Functionalization: Acylation of the piperidine amine with trifluoroacetic anhydride under basic conditions .
Stereoselective synthesis often employs chiral auxiliaries or asymmetric catalysis. For instance, the use of L-proline-derived catalysts in key cyclization steps can enhance enantiomeric excess .
Challenges in Synthesis
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Stereochemical Purity: Ensuring minimal racemization during acylation steps requires low-temperature conditions (-20°C to 0°C) and non-polar solvents.
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Functional Group Compatibility: The electron-withdrawing trifluoroacetamide group may necessitate protecting strategies for the piperidine nitrogen during earlier stages .
Physicochemical Properties and Stability
Stability Profile
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Thermal Stability: Decomposition onset at 215°C (DSC data).
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Hydrolytic Sensitivity: The acetamide bond is stable under physiological pH but susceptible to enzymatic cleavage by amidases .
Related Compounds and Analogues
Table 2: Comparative Analysis of Stereoisomers
| Property | (2S,3S)-Isomer | (2R,3R)-Isomer |
|---|---|---|
| PubChem CID | 100611982 | 124300012 |
| Specific Rotation [α]D²⁵ | +38.7° (c 1.0, CHCl₃) | -38.2° (c 1.0, CHCl₃) |
| Receptor Binding (σ-1) | IC₅₀ = 72 nM | IC₅₀ = 890 nM |
The (2S,3S) configuration demonstrates superior receptor affinity, highlighting the importance of stereochemistry in drug design .
Applications and Future Directions
Therapeutic Prospects
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Neuropathic Pain: σ-1 receptor antagonism potential aligns with mechanisms of gabapentinoids .
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Oncology: Trifluoroacetamide derivatives show promise as HSP90 inhibitors (IC₅₀ = 110 nM in MCF-7 cells) .
Synthetic Innovations
Recent patents describe continuous-flow systems for large-scale production, achieving 85% yield with >99% ee . Hybridization with pyridopyrimidine scaffolds may further optimize target selectivity .
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